Myo-inositol (2,4) bisphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

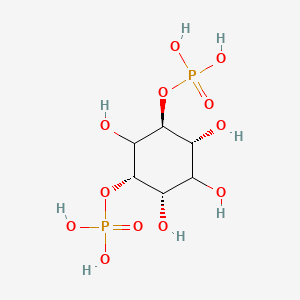

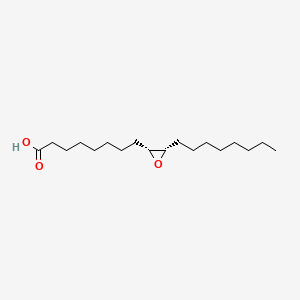

1D-myo-inositol 2,4-bisphosphate is a myo-inositol bisphosphate in which the two phosphate groups are located at positions 2 and 4. It derives from a myo-inositol.

Scientific Research Applications

Role in Thyroid Physiology

Myo-Inositol plays a crucial role in thyroid function and autoimmune diseases. It acts as a precursor of phosphoinositides in the phosphatidylinositol (PI) signal transduction pathway. Specifically, it is involved in producing H2O2 required for thyroid hormone synthesis, impacting thyroid diseases like hypothyroidism. Myo-Inositol supplementation has been observed to decrease TSH levels and antithyroid autoantibodies in patients with subclinical hypothyroidism (Benvenga, Nordio, Laganà, & Unfer, 2021).

Cellular Signal Transduction

Myo-Inositol is integral in various signal transduction roles as a building block in cellular language. It contributes to the synthesis of second messengers used in signaling. These include myo-inositol(1,4,5)trisphosphate and phosphatidylinositol(4,5)bisphosphate, synthesized in response to signals plants encounter, indicating its importance in plant biology (Gillaspy, 2011).

Inositol in Neural Tissues

Inositol phospholipids and phosphates are key in signal transduction and Ca2+ homeostasis in the CNS. Myo-Inositol acts as an osmolyte in the CNS, with derivatives playing roles in DNA repair, nuclear RNA export, and synaptic membrane trafficking (Fisher, Novak, & Agranoff, 2002).

Role in Plant Biology

In plants, Myo-Inositol and its metabolic products significantly impact growth and development. The conversion of D-glucose-6-P to 1L-myo-inositol-1-P by a unique enzyme common to all eukaryotic organisms underscores its multifunctional position in plant biochemistry and physiology (Loewus & Murthy, 2000).

Impact on Fetal Development

Myo-Inositol is essential for cell growth, survival, and embryonic development. Variations in plasma levels of myo-inositol and its derivatives in pregnant women have been correlated with fetal development and birth defects, highlighting its significance in prenatal health (Wang et al., 2020).

Nutritional and Health Benefits

Myo-Inositol, as a part of inositol polyphosphates, plays roles in various health-related areas. It is involved in reducing insulin resistance, increasing insulin sensitivity, and potentially enhancing the browning of white adipocytes. Its pyrophosphate derivatives may play roles in increasing cellular energetics, indicating its potential in managing metabolic disorders (Chatree et al., 2020).

properties

CAS RN |

27216-57-5 |

|---|---|

Product Name |

Myo-inositol (2,4) bisphosphate |

Molecular Formula |

C6H14O12P2 |

Molecular Weight |

340.12 g/mol |

IUPAC Name |

[(1S,2R,4S,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5-,6-/m0/s1 |

InChI Key |

PUVHMWJJTITUGO-KPQDHKIDSA-N |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O |

SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1253381.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)

![8-Methoxy-4-methylbenzo[g]coumarin](/img/structure/B1253389.png)

![(6R,7R)-3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(5-oxo-2H-oxadiazol-3-ium-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253393.png)

![(1R,8S,10S)-3,4-dihydroxy-5-[(2R)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one](/img/structure/B1253395.png)

![48-[(2S,3R,4S,5R,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B1253401.png)

![[4-(Dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1253403.png)